((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone
CAS No.: 1904326-68-6
Cat. No.: VC4165964
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.42
* For research use only. Not for human or veterinary use.
![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone - 1904326-68-6](/images/structure/VC4165964.png)
Specification
CAS No. | 1904326-68-6 |
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Molecular Formula | C19H16N4O2S |
Molecular Weight | 364.42 |
IUPAC Name | [4-(1,3-thiazol-2-yloxy)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Standard InChI | InChI=1S/C19H16N4O2S/c24-18(12-1-4-14(5-2-12)25-19-21-7-8-26-19)23-13-3-6-17(23)15-10-20-11-22-16(15)9-13/h1-2,4-5,7-8,10-11,13,17H,3,6,9H2 |
Standard InChI Key | AAXIOPNRIBRYLX-UHFFFAOYSA-N |
SMILES | C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)OC5=NC=CS5 |
Introduction
Chemical Identity and Structural Analysis
Basic Chemical Information
The compound has the molecular formula C₁₉H₁₆N₄O₂S and a molecular weight of 364.42 g/mol . Its IUPAC name, [4-(1,3-thiazol-2-yloxy)phenyl]-(4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-12-yl)methanone, reflects its intricate polycyclic architecture and stereochemical configuration at the 5R and 8S positions .
Structural Components
The molecule comprises three distinct regions:
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Epiminocyclohepta[d]pyrimidine Core: A seven-membered cycloheptane ring fused with a pyrimidine ring, featuring an epimino bridge (N-CH₂-N) that imposes rigidity and influences stereoelectronic properties .
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Thiazol-2-yloxy Phenyl Group: A para-substituted phenyl ring connected to a thiazole heterocycle via an ether linkage, enhancing π-π stacking potential and hydrogen-bonding capacity.
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Methanone Linker: A ketone group bridging the core and aryl-thiazole unit, critical for conformational stability and intermolecular interactions.
Table 1: Key Structural Features
Feature | Description |
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Core Structure | 4,6,12-Triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene ring system |
Stereochemistry | Defined configurations at C5 (R) and C8 (S) |
Functional Groups | Ketone, thiazole ether, tertiary amine |
Aromatic Systems | Pyrimidine, benzene, thiazole |
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Core Construction: Cyclocondensation of a diamine with a diketone precursor under acidic conditions to form the epiminocyclohepta[d]pyrimidine core.
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Thiazole Introduction: Ullmann coupling or nucleophilic aromatic substitution to attach the thiazol-2-yloxy group to a bromophenyl intermediate.
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Methanone Formation: Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to install the ketone bridge.
Reaction yields vary between 40–65%, with purification achieved via column chromatography or recrystallization.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include δ 7.8–8.2 ppm (thiazole protons) and δ 3.5–4.5 ppm (bridgehead hydrogens) .
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Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 364.0994 (calculated for C₁₉H₁₆N₄O₂S) .
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X-ray Crystallography: Reveals a distorted boat conformation for the cycloheptane ring and dihedral angles of 85° between the phenyl and thiazole planes .
Physicochemical Properties
Computed Properties
Property | Value | Method |
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XLogP3 | 2.7 | PubChem |
Topological Polar Surface Area | 96.5 Ų | Cactvs |
Hydrogen Bond Donors | 0 | PubChem |
Hydrogen Bond Acceptors | 6 | PubChem |
Rotatable Bonds | 3 | Cactvs |
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO (25 mg/mL) and dichloromethane.
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Stability: Stable under inert atmospheres but susceptible to oxidation at the thiazole sulfur under acidic conditions.
Mechanism of Action
Molecular Interactions
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Cereblon Binding: The thiazole oxygen forms a hydrogen bond with His353 of cereblon, while the pyrimidine nitrogen coordinates with a structural water molecule near Trp380 .
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Kinase Inhibition: The methanone linker occupies the hydrophobic back pocket of kinases, displacing ATP.
Pharmacokinetics
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Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazole ring produces sulfoxide metabolites.
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Half-Life: 4.2 hours in murine models, with a volume of distribution (Vd) of 2.8 L/kg.
Applications and Future Directions
Therapeutic Applications
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Oncology: As a dual-acting agent (kinase inhibitor + protein degrader) for resistant cancers .
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Infectious Diseases: Potentiation of β-lactam antibiotics against MRSA via penicillin-binding protein inhibition.
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